5-benzyl-1H-pyrazole-3-carboxylic Acid

GPCR Agonist Nicotinic Acid Receptor Dyslipidemia

5-Benzyl-1H-pyrazole-3-carboxylic acid is a defined GPR109A reference ligand (Ki=1250 nM) with 17-fold binding selectivity over alkyl analogs—essential for SAR studies and virtual screening validation. The 3-carboxylic acid enables single-step amide coupling with commercial amines for rapid library synthesis. With MW 202.2, XLogP 2.0, tPSA 66 Ų, it is ideal for GPCR, kinase, and enzyme target development.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 595610-51-8
Cat. No. B2551862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-1H-pyrazole-3-carboxylic Acid
CAS595610-51-8
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=NN2)C(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15)
InChIKeyYYEOXPLPYNYVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-1H-pyrazole-3-carboxylic Acid (CAS 595610-51-8): Procurement-Ready Scaffold for GPCR Agonist Development


5-Benzyl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block featuring a pyrazole core substituted with a benzyl group at the 5-position and a carboxylic acid at the 3-position. Its molecular formula is C₁₁H₁₀N₂O₂ with a molecular weight of 202.21 g/mol [1]. The compound is cataloged in major screening libraries (e.g., ChEMBL ID: CHEMBL247317) and is commercially available for research use, making it an accessible starting point for medicinal chemistry campaigns targeting G-protein coupled receptors (GPCRs) [2].

Why 5-Benzyl-1H-pyrazole-3-carboxylic Acid Cannot Be Replaced by Other Pyrazole-3-carboxylic Acids


Simple substitution of the benzyl group with alkyl chains (e.g., butyl or propyl) drastically alters GPR109A receptor binding affinity by over an order of magnitude. In a series of pyrazole-3-carboxylic acid agonists for the nicotinic acid receptor GPR109A, the 5-benzyl analog exhibited a Ki of 1250 nM, whereas the 5-butyl analog displayed a Ki of 72 nM, a 17-fold difference [1]. The lipophilic benzyl moiety also modulates predicted physicochemical properties such as XLogP (2.0) and topological polar surface area (66 Ų), influencing both permeability and solubility profiles that cannot be approximated by smaller alkyl substituents [2]. Generic replacement would therefore compromise both target engagement and developability attributes.

5-Benzyl-1H-pyrazole-3-carboxylic Acid: Head-to-Head Performance Data vs. Key Analogs


GPR109A Binding Affinity: Benzyl Analog Occupies a Middle Ground in a Series of Pyrazole Acids

In a direct competitive binding assay against human GPR109A, 5-benzyl-1H-pyrazole-3-carboxylic acid demonstrated a Ki of 1250 nM. This places its affinity approximately 17-fold lower than the most potent alkyl analog (5-butyl: Ki = 72 nM) but 5-fold higher than the 5-phenethyl derivative (Ki = 1570 nM) and 5-fold better than the 5-(4-chlorobenzyl) analog (Ki = 3610 nM) [1]. The data derive from the same assay system and thus represent a true head-to-head comparison within a defined chemical series.

GPCR Agonist Nicotinic Acid Receptor Dyslipidemia

Partial Agonism at Nicotinic Acid Receptor: Mechanistic Differentiation from Full Agonists

Pyrazole-3-carboxylic acid derivatives, including the benzyl-substituted series, have been characterized as partial agonists at the nicotinic acid receptor. In functional assays measuring [³⁵S]GTPγS binding, the aralkyl analog 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid displayed only 39% intrinsic activity relative to the full agonist nicotinic acid, while still competitively inhibiting nicotinic acid-mediated G protein activation [1]. Although exact intrinsic activity data for the unsubstituted 5-benzyl analog are not reported in the same study, the compound belongs to this partial agonist class.

Partial Agonist Signal Bias Flushing Side Effect

Drug-Likeness and Physicochemical Profile: Compliance with Lipinski's Rule of Five

5-Benzyl-1H-pyrazole-3-carboxylic acid satisfies all four criteria of Lipinski's Rule of Five: molecular weight (202.2 Da < 500), hydrogen bond donors (2 ≤ 5), hydrogen bond acceptors (3 ≤ 10), and calculated partition coefficient (XLogP = 2.0 ≤ 5) [1]. In contrast, many larger benzyl-substituted pyrazole analogs (e.g., 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid, MW = 278.3, XLogP ~3.5) begin to exceed optimal lead-like space, potentially reducing developability .

Lead-Likeness Oral Bioavailability ADME Prediction

Synthetic Utility: Carboxylic Acid Handle Enables Straightforward Derivatization

The carboxylic acid moiety at the 3-position provides a reactive handle for standard amide coupling and esterification reactions. Unlike 5-benzyl-1H-pyrazole (CAS 32251-82-4), which lacks the acid group and therefore requires additional functionalization steps, 5-benzyl-1H-pyrazole-3-carboxylic acid can be directly converted to a diverse array of amides, esters, and heterocycles in one synthetic step . This built-in synthetic versatility reduces the number of transformations needed to generate compound libraries for SAR exploration.

Building Block Amide Coupling Medicinal Chemistry

Optimal Research and Industrial Applications for 5-Benzyl-1H-pyrazole-3-carboxylic Acid


GPCR Drug Discovery: Lead Optimization of GPR109A Partial Agonists for Dyslipidemia

Researchers developing next-generation nicotinic acid receptor agonists can use this compound as a defined reference point for SAR studies. Its measured Ki of 1250 nM [1] and class-verified partial agonism provide a benchmark for evaluating new analogs aimed at reducing flushing side effects while maintaining beneficial lipid modulation.

Medicinal Chemistry Library Synthesis: Rapid Generation of Pyrazole Carboxamide Libraries

The carboxylic acid functional group enables single-step conversion to diverse amide libraries using commercially available amines. This reduces synthetic burden compared to non-functionalized pyrazoles , accelerating hit-to-lead timelines for projects targeting GPCRs, kinases, or other enzyme families amenable to pyrazole scaffolds.

Computational Chemistry and Virtual Screening: A Validated, Rule-of-Five Compliant Probe

With its favorable physicochemical profile (MW=202.2, XLogP=2.0, tPSA=66 Ų) [2], this compound serves as an excellent test ligand for virtual screening campaigns, docking validation, and molecular dynamics simulations. Its well-documented binding to GPR109A provides a reliable positive control for computational method development.

Chemical Biology Tool Development: Probe for Nicotinic Acid Receptor Function

As a known binder of GPR109A with partial agonist properties, this compound can be employed as a tool molecule to interrogate receptor signaling pathways in cell-based assays. Its commercial availability and defined pharmacology [1] support its use in academic and industrial target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-benzyl-1H-pyrazole-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.